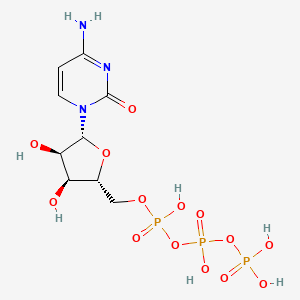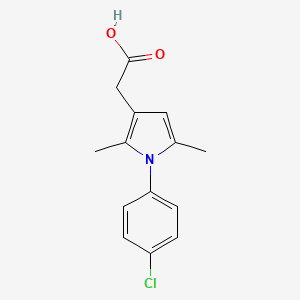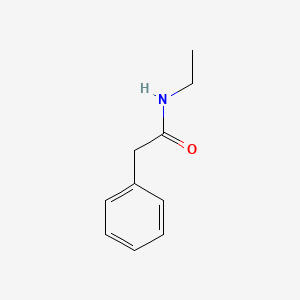
3-(2-Bromoacétyl)pyridine
Vue d'ensemble
Description
“3-(2-Bromoacetyl)pyridine” is a chemical compound with the molecular formula C7H6BrNO . It has an average mass of 200.033 Da and a monoisotopic mass of 198.963272 Da .
Synthesis Analysis
In one study, 3-bromoacetylcoumarin was used as the key starting material for the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives through its reaction with different reagents . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular structure of “3-(2-Bromoacetyl)pyridine” consists of a pyridine ring with a bromoacetyl group attached .
Chemical Reactions Analysis
3-bromoacetylcoumarin, a related compound, has been used as a starting material for the synthesis of various heterocyclic compounds, including pyran, pyridine, thiophene, thiazole, and pyrazole derivatives .
Physical and Chemical Properties Analysis
“3-(2-Bromoacetyl)pyridine” has a molecular weight of 200.03 g/mol, an XLogP3 of 1.2, and a topological polar surface area of 30 Ų . It also has a density of 1.6±0.1 g/cm³, a boiling point of 275.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .
Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
La 3-(2-Bromoacétyl)pyridine est utilisée comme matière première clé pour la synthèse de divers composés hétérocycliques. Elle a été utilisée dans la synthèse de dérivés de pyrane, de pyridine, de thiophène, de thiazole et de pyrazole {svg_1}. Ces composés sont synthétisés par réaction avec différents réactifs {svg_2}.
Cytotoxicité et activité anticancéreuse
Les composés synthétisés à partir de la this compound ont été testés pour leur activité anticancéreuse in vitro contre six lignées cellulaires cancéreuses humaines {svg_3}. Parmi ces dérivés, le composé 6d a montré une activité cytotoxique presque équivalente contre le cancer gastrique humain (NUGC) par rapport au CHS 828 standard {svg_4}.
Synthèse de systèmes hétérocycliques polyfonctionnalisés
Les dérivés de la this compound sont utilisés comme blocs de construction polyvalents dans la préparation de systèmes hétérocycliques polyfonctionnalisés critiques {svg_5}. Ils ont été utilisés pour synthétiser une large gamme de systèmes hétérocycliques à cinq et six chaînons tels que les thiophènes, les imidazoles, les pyrazoles, les thiazoles, les triazoles, les pyranes, les pyridines, les thiadiazines et les systèmes hétérocycliques fusionnés {svg_6}.
Applications biologiques
Les dérivés de la this compound ont montré des activités biologiques telles que des activités antiprolifératives et antimicrobiennes {svg_7}. Ils sont également des inhibiteurs prometteurs du diabète de type 2 {svg_8}.
Capteurs chimiques
Les plateformes de coumarine polyfonctionnelles basées sur des dérivés de la this compound sont utilisées pour détecter la détection multi-analytes, tels que différents éléments bioactifs et divers polluants environnementaux {svg_9}.
Inhibition de la glucose déshydrogénase
La this compound agit comme un inhibiteur dirigé vers le site actif sur la glucose déshydrogénase de Bacillus megaterium {svg_10}. L'inactivation est irréversible avec un Ki de 7,7 mM {svg_11}.
Mécanisme D'action
Target of Action
It’s known that this compound is used in the synthesis of various biologically active pyran and pyridine derivatives .
Mode of Action
It’s known to participate in multicomponent reactions with aromatic aldehydes and malononitrile to generate potentially biologically active pyran and pyridine derivatives .
Biochemical Pathways
It’s used in the synthesis of various heterocyclic compounds, which are known to have diverse biological activities .
Pharmacokinetics
The synthesized compounds from 3-(2-bromoacetyl)pyridine showed potent inhibition with ic50 values in the nm range .
Result of Action
The compounds synthesized from it have shown potent inhibition, suggesting that they may have significant biological effects .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-(2-Bromoacetyl)pyridine plays a significant role in biochemical reactions, particularly as an active-site-directed inhibitor. It has been shown to interact with glucose dehydrogenase from Bacillus megaterium, leading to irreversible inactivation with a Ki of 7.7 mM . The coenzyme NAD, but not the substrate glucose, protects the enzyme from inactivation . This interaction highlights the compound’s potential as a biochemical tool for studying enzyme mechanisms and developing enzyme inhibitors.
Cellular Effects
The effects of 3-(2-Bromoacetyl)pyridine on various types of cells and cellular processes have been studied extensively. It has been found to exhibit cytotoxic activity against several human cancer cell lines, including human gastric cancer (NUGC), human colon cancer (DLD1), human liver cancer (HA22T and HEPG2), nasopharyngeal carcinoma (HONE1), and human breast cancer (MCF) . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism, leading to significant cytotoxic effects.
Molecular Mechanism
At the molecular level, 3-(2-Bromoacetyl)pyridine exerts its effects through binding interactions with biomolecules and enzyme inhibition. It acts as an active-site-directed inhibitor on glucose dehydrogenase, leading to irreversible inactivation . The compound’s mechanism of action involves the formation of a covalent bond with the enzyme’s active site, preventing substrate binding and subsequent enzymatic activity. This inhibition can result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Bromoacetyl)pyridine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-(2-Bromoacetyl)pyridine remains stable under inert atmosphere conditions at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of 3-(2-Bromoacetyl)pyridine vary with different dosages in animal models. Studies have indicated that the compound exhibits significant anti-inflammatory and analgesic activity at a dose of 200 mg/kg in carrageenan-induced paw edema models . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(2-Bromoacetyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolic pathways include its role as an inhibitor of glucose dehydrogenase, affecting the enzyme’s activity and subsequent metabolic flux
Transport and Distribution
The transport and distribution of 3-(2-Bromoacetyl)pyridine within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components . Understanding these interactions is crucial for developing targeted delivery systems for therapeutic applications.
Subcellular Localization
The subcellular localization of 3-(2-Bromoacetyl)pyridine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
2-bromo-1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMGXSROJBYCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17694-68-7 (hydrobromide) | |
| Record name | 3-(2-Bromoacetyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00211270 | |
| Record name | 3-(2-Bromoacetyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-12-1 | |
| Record name | 3-(2-Bromoacetyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Bromoacetyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol](/img/structure/B1199152.png)
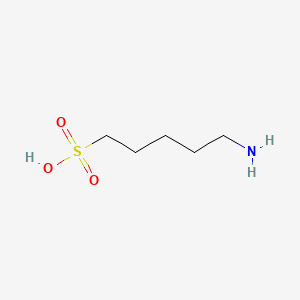
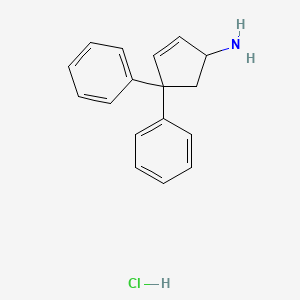

![[(1aR,2R,3R,3aR,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate](/img/structure/B1199160.png)


